3-(4-Fluorophenoxy)piperidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)piperidine hydrochloride typically involves the reaction of 4-fluorophenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Fluorophenoxy)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on various biological systems. It is often used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its unique chemical properties make it a candidate for the development of new medications for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated piperidine moiety allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 4-(3-Fluorophenoxy)piperidine hydrochloride
- 4-(3-Fluorophenyl)piperidine hydrochloride
- 3-(4-Chlorobenzyl)piperidine hydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
Comparison: Compared to these similar compounds, 3-(4-Fluorophenoxy)piperidine hydrochloride is unique due to its specific fluorinated phenoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(4-fluorophenoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXORTCLBZJUWHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589976 |
Source
|
Record name | 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462114-73-4 |
Source
|
Record name | 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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